molecular formula C17H14F2N4O B13369103 1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369103
M. Wt: 328.32 g/mol
InChI Key: SNQUFGBWIRNNLZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds and appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Pathway Modulation: Affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-10-5-11(2)7-12(6-10)21-17(24)16-20-9-23(22-16)13-3-4-14(18)15(19)8-13/h3-9H,1-2H3,(H,21,24)

InChI Key

SNQUFGBWIRNNLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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